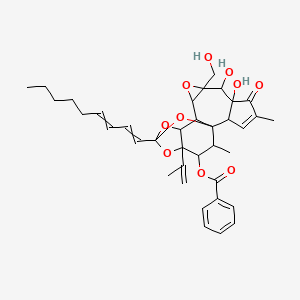

Gnidilatidin

Descripción

Propiedades

IUPAC Name |

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSGRJNIABXQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gnidilatidin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine (B1233473), has emerged as a promising natural product with potent anti-tumor activities across a range of cancer cell lines. Isolated from plants of the Daphne genus, this compound exerts its cytotoxic effects through a multi-pronged mechanism involving the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Gnidilatidin's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanisms of Action

Gnidilatidin's efficacy in inhibiting cancer cell proliferation stems from its ability to interfere with fundamental cellular processes. The primary mechanisms identified include the induction of programmed cell death (apoptosis), the halting of the cell division cycle, and the direct inhibition of DNA synthesis.

Induction of Apoptosis and Differentiation

A hallmark of Gnidilatidin's anti-tumor activity is its capacity to induce apoptosis in various cancer cell lines, particularly those of hematopoietic origin.[1][2] Studies on leukemia cell lines such as HL-60, KG1, NB4, and U937 have demonstrated that Gnidilatidin and its analogue, Gnidilatimonoein, trigger apoptotic cell death.[1][3] This process is often preceded by cellular differentiation, suggesting a dual mechanism of action where cancer cells are first pushed towards a more mature, less proliferative state before undergoing programmed cell death.[1][2] The induction of apoptosis is a key therapeutic goal in cancer treatment, and Gnidilatidin's ability to activate this pathway underscores its potential as a chemotherapeutic agent.

Cell Cycle Arrest at G2/M Phase

Gnidilatidin has been shown to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle.[2][4] This blockade prevents cells from entering mitosis and undergoing cell division, thereby halting tumor growth. The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division. By activating this checkpoint, Gnidilatidin effectively prevents the propagation of cancer cells.

Inhibition of DNA Synthesis

Early studies on daphnane (B1241135) diterpene esters, including Gnidilatidin, revealed their ability to preferentially suppress DNA synthesis in cancer cells.[5] This inhibition is attributed to the targeting of key enzymes involved in the de novo synthesis of purines, such as inosine (B1671953) monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido transferase.[5] Furthermore, dihydrofolate reductase, another crucial enzyme in nucleotide synthesis, has also been identified as a target in some cancer cell lines.[5] By cutting off the supply of building blocks for DNA replication, Gnidilatidin directly impedes the ability of cancer cells to proliferate.

Modulation of Key Signaling Pathways

The anti-tumor effects of Gnidilatidin are orchestrated through its influence on several critical intracellular signaling pathways that regulate cell growth, survival, and metabolism.

The AMPK/mTOR Signaling Pathway

Gnidilatidin has been demonstrated to modulate the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cellular energy homeostasis and protein synthesis.[4] Specifically, Gnidilatidin treatment leads to the inhibition of phosphorylated AMPK (p-AMPK) and a subsequent downregulation of mTOR activation.[4] The mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and proliferation.[6] By inhibiting this pathway, Gnidilatidin effectively curtails these pro-tumorigenic signals.

Upregulation of p21 in a p53-Independent Manner

A key event in Gnidilatidin-induced cell cycle arrest is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[4] Importantly, this induction of p21 occurs independently of the tumor suppressor protein p53, which is often mutated and non-functional in many cancers.[4] This p53-independent mechanism makes Gnidilatidin a potentially effective agent against a broader range of tumors. The upregulation of p21 by Gnidilatidin is thought to be mediated through the stabilization of the transcription factor Sp1, a process that involves the p38 MAPK signaling pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of Gnidilatidin and its related compounds across various cancer cell lines.

Table 1: IC50 Values of Gnidilatidin (Yuanhuacine) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 h[4] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 h[4] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 h[4] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 h[4] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 h[4] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 h[4] |

| UMUC3 | Bladder Cancer | 1.89 | 24 h[4] |

| HCT116 | Colon Cancer | 14.28 | 24 h[4] |

Table 2: Effects of Gnidilatimonoein on Leukemia Cell Lines after 72h Treatment

| Cell Line | Cancer Type | IC50 (µM) | Cell Viability Decrease (%) | Differentiation (%) |

| KG1 | Promyeloblastic Leukemia | 1.5 | 18 | 5-50[1] |

| NB4 | Promyelocytic Leukemia | 1.5 | 20 | 5-50[1] |

| U937 | Promonocytic Leukemia | 1.0 | 23 | 5-50[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gnidilatidin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4][7][8][9] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Gnidilatidin for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Acridine Orange/Ethidium Bromide (AO/EtBr) Staining for Apoptosis

This dual staining method is used to visualize and differentiate between viable, apoptotic, and necrotic cells under a fluorescence microscope.

-

Principle: Acridine orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide only enters cells with compromised membrane integrity and stains the nucleus red. Therefore, viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells have orange to red nuclei with condensed chromatin, and necrotic cells display a uniformly orange to red nucleus.[5][10]

-

Protocol:

-

Treat cells with Gnidilatidin to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

Add a mixture of AO (100 µg/mL) and EtBr (100 µg/mL) to the cell suspension.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature in the dark.

-

Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope using appropriate filters.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[1][2][3][11] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing a population of cells using flow cytometry, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.

-

Protocol:

-

Treat cells with Gnidilatidin for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for at least 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

-

Conclusion

Gnidilatidin is a potent anti-cancer agent that operates through a complex and interconnected network of mechanisms. Its ability to induce apoptosis and differentiation, cause G2/M cell cycle arrest, and inhibit DNA synthesis, all driven by the modulation of key signaling pathways like AMPK/mTOR and the p53-independent upregulation of p21, highlights its potential as a valuable lead compound in the development of novel cancer therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the anti-tumor properties of Gnidilatidin and related compounds. Future research should focus on elucidating the direct molecular targets of Gnidilatidin to fully unravel its mechanism of action and to guide the rational design of more potent and selective analogues.

References

- 1. Gnidilatimonoein from Daphne mucronata induces differentiation and apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]

- 3. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chinese herb isolate yuanhuacine (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53-independent p21 induction by MELK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Gnidilatidin: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacin, is a potent bioactive compound with significant anti-inflammatory, anticancer, and anti-HIV properties. This technical guide provides an in-depth overview of the discovery of Gnidilatidin, its primary natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on its yield from various plant sources are presented in a structured format to facilitate comparative analysis. Furthermore, this document illustrates the key signaling pathways modulated by Gnidilatidin, offering insights into its mechanism of action.

Discovery of Gnidilatidin

The discovery of Gnidilatidin can be traced back to the pioneering work of the late Dr. S. Morris Kupchan and his research group. In 1976, their bioactivity-guided fractionation of extracts from Gnidia species led to the isolation and characterization of this novel antileukemic diterpenoid ester. The name "Gnidilatidin" is derived from the genus Gnidia, from which it was first isolated.

Independently, the compound was also isolated from the flower buds of Daphne genkwa and named Yuanhuacin in traditional Chinese medicine.[1] The structural elucidation of Gnidilatidin revealed a complex daphnane-type diterpenoid scaffold, a class of compounds known for their potent biological activities.[2]

Natural Sources of Gnidilatidin

Gnidilatidin is primarily found in plants belonging to the Thymelaeaceae family, particularly in the genera Daphne and Gnidia. The principal plant sources include:

-

Daphne genkwa Sieb. & Zucc.: Commonly known as the lilac daphne, the flower buds of this plant are a significant source of Gnidilatidin (Yuanhuacin).[1][3][4]

-

Gnidia kraussiana Meisn.: The roots of this African plant have been identified as a source of Gnidilatidin.

-

Gnidia sericocephala (Graham) Gilg: This species is another source of daphnane-type compounds, including Gnidilatidin.[5]

-

Gnidia lamprantha Gilg: Research by Kupchan et al. also identified this species as a source of potent antileukemic diterpenoid esters, including Gnidilatidin.

Quantitative Yield of Gnidilatidin

The yield of Gnidilatidin can vary depending on the plant species, the part of the plant used, and the extraction methodology. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound Name | Extraction Method | Yield | Reference |

| Daphne genkwa | Dried Flower Buds | Yuanhuacin (Gnidilatidin) | Ethanolic Extraction | ~9 mg/kg | [6] |

| Gnidia kraussiana | Roots | Hydromethanolic Extract | Maceration in 80% Methanol (B129727) | 22.33% (of total extract) | [7] |

Experimental Protocols

Bioactivity-Guided Isolation of Daphnane (B1241135) Diterpenes from Gnidia sericocephala

The following protocol is a representative example of the bioassay-guided fractionation used to isolate daphnane diterpenes like Gnidilatidin from Gnidia sericocephala.[5]

Experimental Workflow:

Caption: Bioassay-guided isolation workflow for daphnane diterpenes.

Methodology:

-

Extraction: The plant material (e.g., roots of Gnidia sericocephala) is sequentially extracted with solvents of increasing polarity, such as hexane, dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and methanol (MeOH).

-

Bioassay: Each fraction is tested for its biological activity (e.g., anti-HIV or cytotoxic activity). The most active fraction (typically the DCM fraction for daphnane diterpenoids) is selected for further purification.

-

Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compounds of interest.

-

Semi-preparative HPLC: The fractions containing the target compounds are further purified by semi-preparative HPLC to yield the pure daphnane diterpenes.

Isolation and Purification of Yuanhuacin (Gnidilatidin) from Daphne genkwa

This protocol details a multi-step process for the isolation of Yuanhuacin from the dried flower buds of Daphne genkwa.[8][9]

Experimental Workflow:

Caption: Multi-step isolation and purification of Yuanhuacin.

Methodology:

-

Extraction: Dried flower buds of Daphne genkwa are macerated with 95% ethanol at room temperature. The solvent is then evaporated to yield a crude ethanol extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane (DCM), and n-butanol. The DCM fraction, which typically shows the highest bioactivity, is retained.

-

Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography using a step-wise gradient of increasing polarity (e.g., hexane-ethyl acetate or DCM-methanol). Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Gel Filtration Chromatography: Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.

-

Preparative HPLC: The final purification is achieved using preparative reversed-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) and water to obtain Yuanhuacin with a purity of >98%.

Signaling Pathways Modulated by Gnidilatidin

Gnidilatidin exerts its biological effects by modulating several key signaling pathways. Its anti-HIV and anticancer activities are often attributed to its ability to activate Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

Gnidilatidin is a potent activator of PKC, a family of protein kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of PKC by Gnidilatidin is a key mechanism underlying its latency-reversing activity in HIV and its pro-apoptotic effects in cancer cells.

Caption: Gnidilatidin-mediated activation of the PKC signaling pathway.

Signaling Pathways in Cancer

In cancer cells, Gnidilatidin has been shown to induce apoptosis and inhibit cell proliferation by modulating multiple signaling pathways.

Caption: Gnidilatidin's inhibitory effects on cancer cell signaling.

Conclusion

Gnidilatidin is a promising natural product with a rich history of discovery and a diverse range of biological activities. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural origins, isolation protocols, and mechanisms of action. The information presented herein is intended to facilitate further research and development of Gnidilatidin as a potential therapeutic agent.

References

- 1. Fractionated Extracts From Gnidia kraussiana (Malvales: Thymeleaceae) as Bioactive Phytochemicals for Effective Management of Callosobruchus maculatus (Coleoptera: Chrysomelidae) in Stored Vigna unguiculata (Fabales: Fabaceae) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structural elucidation of new potent antileukemic diterpenoid esters from Gnidia species. | Semantic Scholar [semanticscholar.org]

- 5. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydromethanolic Root Extract of Gnidia Kraussiana Demonstrates Anti-Inflammatory Effect Through Anti-Oxidant Activity Enhancement in a Rodent Model of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Isolation of anticancer constituents from flos genkwa (Daphne genkwa Sieb.et Zucc.) through bioassay-guided procedures - PMC [pmc.ncbi.nlm.nih.gov]

Yuanhuacine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has garnered significant attention in the scientific community for its potent and selective anticancer and immunomodulatory activities. This technical guide provides a comprehensive overview of Yuanhuacine's chemical structure, physicochemical properties, and its multifaceted biological effects. Detailed experimental protocols for key assays and visual representations of its modulated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Yuanhuacine is a complex diterpene ester with a characteristic daphnane (B1241135) skeleton. Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identifiers of Yuanhuacine

| Identifier | Value |

| IUPAC Name | [(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0¹’¹¹.0²’⁶.0⁸’¹⁰.0¹²’¹⁶]nonadec-3-en-17-yl] benzoate[1] |

| Molecular Formula | C₃₇H₄₄O₁₀[1][2] |

| CAS Number | 60195-70-2[1][2][3] |

| SMILES | CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--C(=C)C)OC(=O)C7=CC=CC=C7)C)O6)CO">C@HO)C(=O)C=C1C[1] |

Table 2: Physicochemical Properties of Yuanhuacine

| Property | Value | Source |

| Molecular Weight | 648.7 g/mol | [1][2] |

| Solubility | Soluble in DMSO (100 mg/mL), ethanol (B145695), and dimethyl formamide. Sparingly soluble in aqueous buffers. | [3] |

| Storage | Store as a solid at -20°C for ≥ 4 years. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month (protect from light). | [3] |

| Appearance | Solid | N/A |

| Melting Point | Not reported in the searched literature. | N/A |

| Boiling Point | Not reported in the searched literature. | N/A |

| LogP (calculated) | 4.8 | [1] |

Biological Activity and Mechanism of Action

Yuanhuacine exhibits a range of biological activities, with its anticancer and immunomodulatory effects being the most extensively studied.

Anticancer Activity

Yuanhuacine has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, with a notable selectivity for the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC)[3][4][5]. Its anticancer mechanisms include:

-

Induction of G2/M Cell Cycle Arrest: Yuanhuacine causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division[3][6].

-

DNA Damage: It is described as a DNA-damaging agent[3].

-

Modulation of Signaling Pathways: Yuanhuacine's activity is mediated through several key signaling pathways, including the activation of Protein Kinase C (PKC) and the regulation of the AMPK/mTOR and p38/Sp1/p21 pathways[6][7][8].

-

Inhibition of DNA Topoisomerase I: Yuanhuacine has been shown to inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription[6].

Table 3: In Vitro Anticancer Activity of Yuanhuacine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| H1993 | Non-Small Cell Lung Cancer | 0.009 |

| A549 | Non-Small Cell Lung Cancer | 0.03 |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 |

| H1299 | Non-Small Cell Lung Cancer | 4.0 |

| H460 | Non-Small Cell Lung Cancer | 6.2 |

| H358 | Non-Small Cell Lung Cancer | 16.5 |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 |

| UMUC3 | Bladder Cancer | 1.89 |

| HCT116 | Colon Cancer | 14.28 |

Immunomodulatory Activity

Yuanhuacine has been shown to possess immunogenic potential by promoting the expression of antitumor cytokines. This activity is primarily mediated through the activation of Protein Kinase C (PKC) and the subsequent activation of the NF-κB signaling pathway, leading to increased transcription of cytokines such as IFNγ and IL-12[4][5].

Signaling Pathways Modulated by Yuanhuacine

The biological effects of Yuanhuacine are underpinned by its interaction with several critical intracellular signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the biological activity of Yuanhuacine are provided below.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of Yuanhuacine on adherent cancer cell lines.

Materials:

-

96-well cell culture plates

-

Yuanhuacine stock solution (in DMSO)

-

Cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Yuanhuacine in cell culture medium. Replace the existing medium with the Yuanhuacine-containing medium. Include a vehicle control (DMSO at the same final concentration as in the highest Yuanhuacine treatment).

-

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Allow the plates to air dry completely.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with Yuanhuacine.

Materials:

-

6-well cell culture plates

-

Yuanhuacine stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ethanol, 70%, ice-cold

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Yuanhuacine at the desired concentration for a specified time (e.g., 12 or 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Protein Expression

This protocol outlines the general procedure for detecting changes in the expression of specific proteins in response to Yuanhuacine treatment.

Materials:

-

Cell culture dishes

-

Yuanhuacine stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Yuanhuacine, wash with ice-cold PBS, and lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Analysis of Cytokine Expression by RT-qPCR

This protocol describes the measurement of changes in cytokine mRNA levels following Yuanhuacine treatment.

Materials:

-

Cell culture dishes

-

Yuanhuacine stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target cytokines and a housekeeping gene

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Treat cells with Yuanhuacine, harvest the cells, and extract total RNA using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with the cDNA, primers, and SYBR Green master mix. Run the reaction on a real-time PCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression, normalized to a housekeeping gene.

Pharmacokinetics

Limited pharmacokinetic data for Yuanhuacine is available from studies in rats.

Table 4: Pharmacokinetic Parameters of Yuanhuacine in Rats

| Parameter | Value |

| Absolute Oral Bioavailability | 1.14% |

| Tₘₐₓ (Oral) | 2 hours |

| Cₘₐₓ (Oral) | 28.21 ± 2.79 ng/mL |

| Volume of Distribution (Vd) (IV) | 26.07 ± 6.45 L/kg |

| Volume of Distribution (Vd) (Oral) | 21.83 ± 3.54 L/kg |

| Elimination Half-life (t₁/₂) (IV) | 9.64 ± 1.53 hours |

Conclusion

Yuanhuacine is a promising natural product with potent and selective anticancer and immunomodulatory activities. Its mechanisms of action, involving the induction of cell cycle arrest and the modulation of key signaling pathways, make it a valuable lead compound for drug development. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers working to further elucidate the therapeutic potential of Yuanhuacine and its analogs. Further studies are warranted to explore its in vivo efficacy in various cancer models and to optimize its pharmacokinetic properties for potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Yuanhuacine | C37H44O10 | CID 118856196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chinese Herb Isolate Yuanhuacine (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activity of Daphnane Diterpenoids: A Technical Guide to Gnidilatidin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of daphnane (B1241135) diterpenoids, with a particular focus on Gnidilatidin (also known as Yuanhuacine). These complex natural products, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention for their potent anti-cancer and anti-HIV properties.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in pharmacology and drug discovery.

Quantitative Biological Activity Data

The biological potency of daphnane diterpenoids is demonstrated by their low nanomolar to micromolar effective concentrations in various assays. The following tables summarize the reported anti-cancer and anti-HIV activities of Gnidilatidin and other representative daphnane diterpenoids.

Table 1: Anti-Cancer Activity of Gnidilatidin and other Daphnane Diterpenoids (IC50 values)

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Gnidilatidin (Yuanhuacine) | H1993 (Non-small cell lung cancer) | 0.009 µM | [3] |

| A549 (Lung cancer) | 0.03 µM | [3] | |

| Calu-1 (Lung cancer) | 4.1 µM | [3] | |

| H1299 (Non-small cell lung cancer) | 4.0 µM | [3] | |

| H460 (Large cell lung cancer) | 6.2 µM | [3] | |

| H358 (Bronchioloalveolar carcinoma) | 16.5 µM | [3] | |

| UMUC3 (Bladder cancer) | 1.89 µM | [3] | |

| HCT116 (Colon cancer) | 14.28 µM | [3] | |

| Tianchaterpene C derivative (Compound 2) | HGC-27 (Stomach cancer) | 8.8 µM | [4] |

| Daphgenkin A (Compound 1) | SW620 (Colon cancer) | 3.0 µM | [5] |

| Daphnane Diterpenoid (Compound 1) | A549 (Lung cancer) | 2.89 µM | [6] |

| HepG2 (Liver cancer) | 5.30 µM | [6] |

Table 2: Anti-HIV Activity of Gnidilatidin and other Daphnane Diterpenoids (EC50 values)

| Compound/Extract | Assay/Cell Line | EC50 Value | Reference |

| Gnidilatidin | HIV-1 Latency Reversal (J-Lat 10.6 cells) | 5.49 nM | [1][7] |

| HIV-1 subtype C inhibition (PBMCs) | 0.03 µM | [8] | |

| Daphneodorin D-H (orthoesters) | Anti-HIV-1 (MT4 cells) | 1.5 - 7.7 nM | [9][10] |

| Daphnepedunin I | Anti-HIV-1 (MT4 cells) | 0.82 nM | [11] |

| Trigonothyrin C | Inhibition of HIV-1 cytopathic effects (C8166 cells) | 2.19 µg/mL | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of daphnane diterpenoids. Below are protocols for key assays cited in the literature.

Anti-HIV Assay (MT-4 Cells)

This protocol is adapted from studies evaluating the anti-HIV activity of daphnane diterpenoids.[9][10][12]

Objective: To determine the 50% effective concentration (EC50) of a compound in inhibiting HIV-1 replication in MT-4 cells.

Materials:

-

MT-4 human T-cell leukemia cell line

-

HIV-1 viral stock (e.g., NL4-3 strain)

-

Test compounds (daphnane diterpenoids)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

96-well microtiter plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds. Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).

-

Infection: Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cytopathic effects in 4-5 days to the wells containing the test compounds and the virus control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Viral Replication Analysis (p24 ELISA):

-

Collect culture supernatants from each well.

-

Follow the manufacturer's instructions for the HIV-1 p24 Antigen Capture ELISA kit to determine the concentration of the p24 viral antigen.

-

Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

-

-

Cytotoxicity Evaluation:

-

In a parallel plate, assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol. This is to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI) can be determined by the ratio of CC50 to EC50.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard procedures for analyzing cell cycle distribution.[13][14][15][16][17]

Objective: To determine the effect of daphnane diterpenoids on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Test compounds (daphnane diterpenoids)

-

Phosphate-Buffered Saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the daphnane diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This is a general protocol for assessing the phosphorylation status of key signaling proteins.

Objective: To investigate the effect of daphnane diterpenoids on the activation of signaling pathways such as PI3K/Akt/mTOR and Akt/STAT3/Src.

Materials:

-

Cancer cell line of interest

-

Test compounds (daphnane diterpenoids)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-phospho-Src, anti-Src, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the daphnane diterpenoid as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Mechanisms of Action

Daphnane diterpenoids, including Gnidilatidin, exert their biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

General Experimental Workflow for Biological Activity Assessment

References

- 1. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethnopharmacological exploration and isolation of HIV-1 latency-reversing agents from Sudanese medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daphnane diterpenoid orthoesters with an odd-numbered aliphatic side chain from Daphne pedunculata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Gnidilatidin as a DNA Damaging Agent in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, has demonstrated significant anti-tumor activity across various cancer cell lines. This document provides a comprehensive technical overview of gnidilatidin's role as a DNA damaging agent. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the proposed signaling pathways involved in its mechanism of action. Evidence suggests that gnidilatidin inhibits DNA synthesis and induces cell cycle arrest and apoptosis, potentially through the activation of Protein Kinase C (PKC) and the induction of DNA damage response pathways. This guide serves as a resource for researchers investigating the therapeutic potential of gnidilatidin and similar compounds in oncology.

Introduction

Gnidilatidin is a natural product isolated from plants of the Daphne genus. It has garnered interest in cancer research due to its potent cytotoxic effects against a range of tumor cells. One of the proposed mechanisms for its anti-neoplastic activity is its function as a DNA damaging agent, leading to the activation of cellular stress responses, cell cycle arrest, and ultimately, programmed cell death. Understanding the precise molecular pathways initiated by gnidilatidin is crucial for its development as a potential therapeutic agent. This guide consolidates the current knowledge on gnidilatidin's effects on tumor cells, with a focus on its impact on DNA integrity and the subsequent signaling cascades.

Quantitative Data on Gnidilatidin's Anti-Tumor Activity

The efficacy of gnidilatidin has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the available data.

Table 1: IC50 Values of Gnidilatidin (Yuanhuacine) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | 24-72 h[1] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | 24-72 h[1] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | 24-72 h[1] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 24-72 h[1] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | 24-72 h[1] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | 24-72 h[1] |

Table 2: Effects of Gnidilatidin on Cell Cycle and DNA Synthesis

| Parameter | Effect | Cell Line(s) | Reference |

| DNA Synthesis | Preferentially suppressed | P-388, L-1210, KB | [2] |

| Cell Cycle | Induces G2/M arrest | H1993 | [1] |

| p21 Expression | Up-regulated | H1993 | [1] |

| p53 Expression | No observable induction | H1993 | [1] |

Core Signaling Pathways

Gnidilatidin's action as a DNA damaging agent is thought to trigger a cascade of signaling events that culminate in cell cycle arrest and apoptosis. While the complete pathway is still under investigation, current evidence points to the involvement of Protein Kinase C (PKC) activation and the canonical DNA Damage Response (DDR) pathway.

Proposed Mechanism of Action

Gnidilatidin is proposed to induce DNA damage either directly or indirectly, possibly through the generation of Reactive Oxygen Species (ROS) or inhibition of enzymes crucial for DNA synthesis, such as those involved in purine (B94841) synthesis.[2] This DNA damage, particularly double-strand breaks (DSBs), activates sensor kinases like ATM and ATR. These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn orchestrate cell cycle arrest to allow time for DNA repair. If the damage is too severe, these pathways can trigger apoptosis. A notable aspect of gnidilatidin's mechanism is the potential involvement of PKC activation, which may contribute to its cytotoxic and immunogenic effects.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of gnidilatidin as a DNA damaging agent.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of gnidilatidin on cancer cells.

Materials:

-

Cancer cell lines (e.g., leukemia or lung cancer cell lines)

-

Complete culture medium

-

Gnidilatidin (Yuanhuacine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemia cells) in 100 µL of complete culture medium per well.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of gnidilatidin in culture medium and add 100 µL to the respective wells. Include vehicle-treated control wells.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

DNA Damage Detection (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (B213101) (LMA)

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

SYBR® Green or other DNA-intercalating dye

-

Comet slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Harvest cells and resuspend at ~1 x 10^5 cells/mL.

-

Mix cell suspension with molten LMA at a 1:10 ratio (v/v).

-

Pipette 50 µL of the cell/LMA mixture onto a CometSlide™. Allow to solidify at 4°C for 10-30 minutes.

-

Immerse slides in lysis solution for at least 60 minutes at 4°C.

-

For alkaline comet assay, immerse slides in alkaline electrophoresis buffer for 20-60 minutes to unwind the DNA.

-

Perform electrophoresis under alkaline or neutral conditions.

-

Wash slides with neutralization buffer (for alkaline assay) or water (for neutral assay).

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software by measuring tail length, tail intensity, and tail moment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yuanhuacine Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gnidilatidin in Inducing G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidilatidin, a daphnane-type diterpenoid, has emerged as a compound of interest in oncology research due to its potent cytotoxic and antitumor activities. A significant aspect of its mechanism of action involves the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for DNA integrity before cell division. This technical guide provides an in-depth analysis of the molecular mechanisms underlying gnidilatidin-induced G2/M arrest, focusing on its impact on key cell cycle regulatory proteins and associated signaling pathways. This document synthesizes available data, outlines detailed experimental protocols for studying these effects, and presents visual representations of the involved molecular interactions to support further research and drug development efforts.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic stability. Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the G2/M checkpoint has become a promising strategy in cancer therapy.

Gnidilatidin is a natural product that has demonstrated significant antiproliferative effects in various cancer cell lines. While the precise mechanisms are still under investigation, a growing body of evidence points towards its ability to induce G2/M cell cycle arrest. This guide will explore the molecular basis of this effect, providing a comprehensive resource for researchers in the field.

Quantitative Data on the Efficacy of Gnidilatidin and Related Compounds

The cytotoxic and cell cycle-arresting effects of gnidilatidin and its analogs have been quantified across various cancer cell lines. The following tables summarize the available data, primarily focusing on leukemia cell lines where the most detailed studies have been conducted.

Table 1: IC50 Values of Gnidilatimonoein (a Gnidilatidin Analog) in Leukemia Cell Lines

| Cell Line | Compound | IC50 (µM) | Exposure Time (hrs) |

| HL-60 | Gnidilatimonoein | 1.3 | 72 |

Data extracted from a study on gnidilatimonoein, a closely related daphnane (B1241135) diterpenoid, which provides a strong indication of the potential potency of gnidilatidin.[1][2]

Table 2: Cell Cycle Distribution in HL-60 Cells Treated with Gnidilatimonoein (1.3 µM)

| Treatment Duration (hrs) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| 24 | 61 | 28 | 11 | - |

| 72 | - | - | - | 59 |

This data from a study on the related compound gnidilatimonoein suggests an initial G1 arrest followed by apoptosis.[1] It is important to note that other studies on similar compounds suggest a G2/M arrest, highlighting the need for further specific investigation into gnidilatidin.

Molecular Mechanism of Gnidilatidin-Induced G2/M Arrest

The G2/M transition is primarily regulated by the activity of the Cyclin B1/CDK1 complex. Gnidilatidin is hypothesized to exert its cell cycle-arresting effects by modulating the levels and activity of this complex and its upstream regulators.

Impact on Key G2/M Regulatory Proteins

-

Cyclin B1 and CDK1: The formation and activation of the Cyclin B1/CDK1 complex is the master driver of entry into mitosis. It is proposed that gnidilatidin treatment leads to a decrease in the protein levels of both Cyclin B1 and CDK1, thereby preventing the formation of the active complex and causing cells to accumulate at the G2/M boundary.

-

Cdc25C: The Cdc25C phosphatase is responsible for removing inhibitory phosphates from CDK1, a critical step for its activation. Gnidilatidin may directly or indirectly inhibit the activity of Cdc25C or reduce its protein expression, leading to the accumulation of inactive, phosphorylated CDK1.

Involvement of Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and cell cycle progression. Evidence suggests that gnidilatidin may modulate these pathways to induce G2/M arrest.

-

PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer and promotes cell cycle progression. It is plausible that gnidilatidin inhibits the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to downstream effects on cell cycle regulators.

-

MAPK Pathway: The MAPK family, including ERK and p38, plays a complex role in cell cycle regulation. Depending on the cellular context, activation of these pathways can either promote or inhibit cell cycle progression. It is hypothesized that gnidilatidin may activate specific MAPK pathways that lead to the upregulation of cell cycle inhibitors or the downregulation of G2/M progression factors.

Experimental Protocols

To facilitate further research into the mechanism of gnidilatidin-induced G2/M arrest, detailed protocols for key experiments are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Human leukemia cell lines such as HL-60 and K562 are suitable models.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Gnidilatidin Preparation: Dissolve gnidilatidin in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of gnidilatidin for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of gnidilatidin that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

-

Treat cells with gnidilatidin at the desired concentrations for the indicated time points.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Treat cells with gnidilatidin as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against Cyclin B1, CDK1, Cdc25C, phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-ERK, ERK, phospho-p38, p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Regulation of the G2/M checkpoint and hypothesized points of intervention by Gnidilatidin.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by Gnidilatidin.

Caption: The MAPK signaling pathway and its potential modulation by Gnidilatidin.

Caption: Experimental workflow for investigating the effects of Gnidilatidin on cancer cells.

Conclusion and Future Directions

Gnidilatidin holds promise as a potential anticancer agent, with its ability to induce cell cycle arrest being a key feature of its mechanism of action. While evidence points towards a G2/M arrest mediated by the downregulation of the Cyclin B1/CDK1 complex and potential modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, further research is imperative.

Future studies should focus on:

-

Confirming G2/M Arrest: Conducting detailed time-course and dose-response cell cycle analyses specifically with gnidilatidin to definitively establish its effect on the G2/M checkpoint.

-

Elucidating the Molecular Mechanism: Performing comprehensive Western blot analyses to quantify the effects of gnidilatidin on the protein levels and phosphorylation status of Cyclin B1, CDK1, Cdc25C, and key components of the PI3K/Akt/mTOR and MAPK pathways.

-

Broadening the Scope: Evaluating the efficacy of gnidilatidin in a wider range of cancer cell lines and in in vivo models to validate its therapeutic potential.

This technical guide provides a framework for these future investigations, which will be crucial for the translation of gnidilatidin from a promising natural product to a potential clinical candidate in cancer therapy.

References

- 1. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]

Gnidilatidin as a Protein Kinase C (PKC) Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidilatidin, a daphnane-type diterpenoid found in plants of the Thymelaeaceae family, is a potent activator of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of gnidilatidin's role as a PKC activator, detailing its mechanism of action, isoform selectivity, and downstream signaling effects. The document summarizes available quantitative data for gnidilatidin and related daphnane (B1241135) diterpenoids, outlines detailed experimental protocols for studying its activity, and presents visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of gnidilatidin and other PKC activators.

Introduction to Gnidilatidin and Protein Kinase C (PKC)

Gnidilatidin is a naturally occurring daphnane diterpenoid ester with a complex 5/7/6-tricyclic ring system.[1] Like other members of this class, such as the well-studied phorbol (B1677699) esters, gnidilatidin exhibits a range of biological activities, including potent antitumor and pro-inflammatory effects.[2] Many of these effects are mediated through its interaction with Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signal transduction.

The PKC family is divided into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs: α, βI, βII, γ): Require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG but are Ca²⁺-independent.

-

Atypical PKCs (aPKCs: ζ, ι/λ): Are independent of both Ca²⁺ and DAG for their activation.

Gnidilatidin and other daphnane diterpenoids are thought to mimic the function of DAG, binding to the C1 domain of conventional and novel PKC isoforms, thereby inducing their activation. This activation leads to the phosphorylation of a wide array of substrate proteins, triggering downstream signaling cascades that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Quantitative Data on PKC Activation by Gnidilatidin and Related Compounds

Direct quantitative data on the binding affinity (Kd or Ki) and activation potency (EC50) of gnidilatidin for specific PKC isozymes are limited in the publicly available literature. However, data from structurally related daphnane diterpenoids provide valuable insights into the likely activity profile of gnidilatidin.

| Compound | PKC Isozyme(s) | Parameter | Value (nM) | Cell Line/System | Reference |

| Daphnetoxin (B1198267) | PKCα | IC50 | 536 ± 183 | Yeast expressing mammalian PKC | [1] |

| PKCβI | IC50 | 902 ± 129 | Yeast expressing mammalian PKC | [1] | |

| PKCδ | IC50 | 3370 ± 492 | Yeast expressing mammalian PKC | [1] | |

| Mezerein | PKCα | IC50 | 1190 ± 237 | Yeast expressing mammalian PKC | [1] |

| PKCβI | IC50 | 908 ± 46 | Yeast expressing mammalian PKC | [1] | |

| PKCδ | IC50 | 141 ± 25 | Yeast expressing mammalian PKC | [1] | |

| Yuanhuapin | PKC | Ki | <1 | Cell-free binding assay | [3] |

| Gnidimacrin | PKCβI and βII | - | low pM | Ex vivo patient PBMCs | [4] |

Note: The IC50 values for daphnetoxin and mezerein were determined using a yeast growth inhibition assay, which is an indirect measure of PKC activation.

Signaling Pathways Activated by Gnidilatidin

Activation of PKC by gnidilatidin is expected to trigger several downstream signaling cascades. Based on studies of other PKC activators and related daphnane diterpenoids, the two primary pathways likely affected are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. PKC can activate the canonical NF-κB pathway by phosphorylating IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes. Genkwadaphnin (B1200609), a related daphnane diterpenoid, has been shown to induce IFN-γ production via a PKD1/NF-κB/STAT1-dependent pathway in NK-92 cells.[5]

Caption: Gnidilatidin-induced PKC activation of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. PKC can activate the MAPK pathway at multiple levels, most notably by activating Raf, which in turn initiates a phosphorylation cascade involving MEK and ERK. Activated ERK translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression.

Caption: Gnidilatidin-induced PKC activation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize gnidilatidin as a PKC activator.

In Vitro PKC Kinase Activity Assay (Radioactive)

This assay measures the phosphotransferase activity of purified PKC isozymes in the presence of gnidilatidin.

Materials:

-

Purified recombinant PKC isozymes (α, β, γ, δ, ε, ζ, etc.)

-

Gnidilatidin stock solution (in DMSO)

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂ (for cPKCs)

-

Lipid mixture: Phosphatidylserine (PS) and Diacylglycerol (DAG) (as a positive control)

-

Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture in microcentrifuge tubes on ice. For a 50 µL reaction, combine:

-

Assay buffer

-

Lipid mixture (sonicated to form vesicles)

-

Substrate peptide

-

Varying concentrations of gnidilatidin (or DMSO as a vehicle control)

-

Purified PKC isozyme

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) and let the papers dry.

-

Place the dry papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific activity of the PKC isozyme at each gnidilatidin concentration.

Caption: Workflow for the in vitro radioactive PKC kinase activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a ligand to its target protein in a cellular environment.

Materials:

-

Cultured cells expressing the PKC isozyme of interest

-

Gnidilatidin stock solution (in DMSO)

-

Cell lysis buffer with protease inhibitors

-

Antibodies specific for the PKC isozyme

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with either gnidilatidin or DMSO (vehicle control) for a specified time.

-

Harvest the cells and resuspend them in lysis buffer.

-

Divide the cell lysate into several aliquots.

-

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of the soluble PKC isozyme in each supernatant by Western blotting using a specific antibody.

-

Quantify the band intensities to generate a melting curve for the PKC isozyme in the presence and absence of gnidilatidin. A shift in the melting curve to a higher temperature in the presence of gnidilatidin indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Gnidilatidin is a potent activator of Protein Kinase C, with evidence from related compounds suggesting a degree of isozyme selectivity. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its potential as a pharmacological tool and a lead compound for drug discovery, particularly in the areas of oncology and immunology. Further research is warranted to fully elucidate the specific PKC isozyme activation profile of gnidilatidin and to explore its therapeutic applications in greater detail. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.

References

- 1. Differential activation by daphnetoxin and mezerein of PKC-isotypes alpha, beta I, delta and zeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of genkwadaphnin and gnidilatidin on the growth of P-388, L-1210 leukemia and KB carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gnidilatidin: A Diterpenoid from Daphne Species with Potent Anti-Tumor Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gnidilatidin, a daphnane-type diterpenoid also known as Yuanhuacine, is a natural compound isolated from various Daphne species, most notably the flower buds of Daphne genkwa.[1][2] For centuries, plants of the Daphne genus have been utilized in traditional medicine across Asia and Europe for a range of ailments.[2][3] Modern phytochemical investigations have unveiled a rich diversity of secondary metabolites within this genus, with daphnane-type diterpenoids emerging as a class of compounds with significant biological activities, including potent anti-tumor effects.[4][5][6] Gnidilatidin has demonstrated promising anti-cancer activity against a spectrum of cancer cell lines, both in vitro and in vivo, positioning it as a compelling candidate for further investigation in oncology drug development.[2][4] This technical guide provides a comprehensive overview of the anti-tumor properties of Gnidilatidin, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Anti-Tumor Activity of Gnidilatidin

Gnidilatidin exerts its anti-proliferative effects against a variety of cancer cell lines. Its efficacy is particularly notable in non-small cell lung cancer (NSCLC) and certain subtypes of triple-negative breast cancer (TNBC).[1][2] The compound has been shown to be a potent and highly selective inhibitor of the basal-like 2 (BL2) subtype of TNBC.[1]

Quantitative Data on Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gnidilatidin (Yuanhuacine) against various cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72 | [1][2] |

| A549 | Non-Small Cell Lung Cancer | 0.03 | 72 | [1] |

| H460 | Non-Small Cell Lung Cancer | 6.2 | 72 | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72 | [1] |

| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72 | [1] |

| H358 | Non-Small Cell Lung Cancer | 16.5 | 72 | [1] |

| HCC1806 | Triple-Negative Breast Cancer (BL2) | 0.0016 | 48 | [1] |

| HCC70 | Triple-Negative Breast Cancer (BL2) | 0.0094 | 48 | [1] |

| KG1 | Promyeloblastic Leukemia | 1.5 | 72 | [7] |

| NB4 | Promyelocytic Leukemia | 1.5 | 72 | [7] |

| U937 | Promonocytic Leukemia | 1.0 | 72 | [7] |

Table 1: IC50 Values of Gnidilatidin (Yuanhuacine) in Various Cancer Cell Lines.

Mechanism of Action

Gnidilatidin's anti-tumor activity is multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. The primary mechanisms identified to date include its role as a DNA damaging agent and its influence on the AMPK/mTOR and PKC signaling cascades.[1][2]

Induction of G2/M Cell Cycle Arrest